A Technical Guide to 4-Fluorocinnamonitrile (CAS No. 24654-48-6): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 4-Fluorocinnamonitrile (CAS No. 24654-48-6): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-Fluorocinnamonitrile, a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical industries. We will explore its fundamental chemical and physical properties, detail a robust and reproducible synthetic methodology, discuss its critical applications as a versatile building block in medicinal chemistry, and provide validated experimental protocols for its use and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic and research endeavors. The CAS Number for the most common isomer, (E)-3-(4-fluorophenyl)prop-2-enenitrile, is 24654-48-6 .[1]
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery.[2][3][4] The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[3][4] 4-Fluorocinnamonitrile emerges as a particularly valuable synthon in this context. It combines a reactive nitrile group and a conjugated alkene system with a strategically placed fluorine atom on a phenyl ring, offering a trifecta of functional handles for diverse chemical transformations. This guide serves as a comprehensive resource for understanding and utilizing this potent chemical intermediate.
Physicochemical Properties & Specifications
Accurate characterization is the foundation of reproducible science. The key properties of 4-Fluorocinnamonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 24654-48-6 | PubChem[1] |
| IUPAC Name | (E)-3-(4-fluorophenyl)prop-2-enenitrile | PubChem[1] |
| Molecular Formula | C₉H₆FN | PubChem[1] |
| Molecular Weight | 147.15 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid/powder | Internal Data |
| Melting Point | 65-69 °C | Varies by supplier |
| Canonical SMILES | C1=CC(=CC=C1/C=C/C#N)F | PubChem[1] |
Synthesis Pathway: The Horner-Wadsworth-Emmons Approach
From a process chemistry perspective, reliability, yield, and stereoselectivity are paramount. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of 4-Fluorocinnamonitrile, offering high (E)-alkene selectivity and operational simplicity.[5][6][7] The HWE reaction utilizes a stabilized phosphonate carbanion, which is more nucleophilic than its Wittig counterpart, allowing for milder reaction conditions and easier purification, as the phosphate byproduct is water-soluble.[6][8]
The logical flow of this synthesis is to couple a C2 nitrile-containing phosphonate with a C7 fluorinated benzaldehyde.
Synthesis Workflow Diagram
Caption: Horner-Wadsworth-Emmons synthesis workflow for 4-Fluorocinnamonitrile.
Detailed Experimental Protocol
Objective: To synthesize (E)-3-(4-fluorophenyl)prop-2-enenitrile via the Horner-Wadsworth-Emmons reaction.
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a condenser.
-
Solvent Addition: Add anhydrous THF via cannula to the flask and cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Dissolve diethyl (cyanomethyl)phosphonate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality Note: This slow addition controls the exothermic reaction and hydrogen gas evolution. The phosphonate is deprotonated by the strong base to form the nucleophilic phosphonate carbanion.
-
Reaction Initiation: After stirring at 0 °C for 30 minutes, add 4-fluorobenzaldehyde (1.05 eq.), dissolved in anhydrous THF, dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and then brine. Trustworthiness Note: The aqueous washes are critical for removing the water-soluble diethyl phosphate byproduct, a key advantage of the HWE reaction.[6][8]
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to yield the pure product.
Applications in Drug Discovery & Medicinal Chemistry
4-Fluorocinnamonitrile is not merely a chemical curiosity; it is a potent intermediate for constructing complex molecular architectures. Its utility stems from the reactivity of the nitrile and the alkene.
-
As a Michael Acceptor: The electron-withdrawing nature of the nitrile and the phenyl ring activates the double bond for conjugate addition (Michael addition). This allows for the introduction of various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in scaffold elaboration.
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles (e.g., tetrazoles), providing access to a wide array of pharmacologically relevant functional groups.
-
Bioisosteric Replacement: The fluorinated phenyl ring is a common motif in drug design. Replacing a non-fluorinated phenyl ring with its 4-fluoro counterpart can block metabolic oxidation at the para-position, thereby increasing the drug's half-life.[3]
Logical Application Workflow
Caption: Key synthetic transformations of 4-Fluorocinnamonitrile in drug discovery.
Safety & Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 4-Fluorocinnamonitrile must be handled with appropriate precautions.
GHS Hazard Statements: Based on data for the compound class, it is classified as:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Handling & PPE:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[9]
Conclusion
4-Fluorocinnamonitrile (CAS No. 24654-48-6) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined properties, accessible synthesis via the robust Horner-Wadsworth-Emmons reaction, and versatile reactivity make it an invaluable building block for the creation of novel therapeutics. By understanding the causality behind its synthesis and the logic of its application, researchers can confidently and safely integrate this compound into their drug discovery programs to accelerate the development of next-generation pharmaceuticals.
References
-
4-Fluorocinnamonitrile . Chemical Point. Available at: [Link]
-
4-Fluorocinnamonitrile | C9H6FN | CID 5372942 . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction . NROChemistry. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction . Wikipedia. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . Organic Chemistry Portal. Available at: [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses . Current topics in medicinal chemistry, 14(7), 855–864. Available at: [Link]
-
Taylor, C. G., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery . Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies . ResearchGate. Available at: [Link]
Sources
- 1. 4-Fluorocinnamonitrile | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
